p-Hydroxy-PAC-1-d8
Description
p-Hydroxy-PAC-1-d8 is a deuterated derivative of PAC-1 (Procaspase Activating Compound 1), a synthetic organic compound known for its role in inducing apoptosis by activating procaspase-2. The "p-Hydroxy" designation indicates the presence of a hydroxyl group (-OH) at the para position of the aromatic ring, while the "d8" suffix denotes the incorporation of eight deuterium atoms, typically replacing hydrogen at specific positions to enhance metabolic stability and pharmacokinetic properties.
Structurally, PAC-1 (without modifications) is defined as 2-(4-benzylpiperazin-1-yl)-N'-[(1Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylene]acetohydrazide. The addition of a para-hydroxy group and deuterium atoms likely modifies its solubility, binding affinity, and metabolic resistance, making this compound a promising candidate for therapeutic and diagnostic applications .
Properties
Molecular Formula |
C₂₃H₂₀D₈N₄O₃ |
|---|---|
Molecular Weight |
416.54 |
Synonyms |
(E)-N’-(3-Allyl-2-hydroxybenzylidene)-2-(4-(4-hydroxybenzyl)piperazin-1-yl)acetohydrazide-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, deuterated compounds, and PAC-1 derivatives. Key compounds include:
PAC-1 (Base Compound)
- Structure : Contains a benzylpiperazine core and a hydrazide moiety.
- Function : Activates procaspase-3, inducing apoptosis in cancer cells.
- Reference Data : PAC-1’s apoptotic EC₅₀ ranges from 0.5–2.0 μM in vitro .
PAC-1-d8 (Deuterated PAC-1)
- Modifications : Incorporates eight deuterium atoms, likely in the piperazine ring (e.g., replacing hydrogen in C-H bonds).
- Advantages : Enhanced metabolic stability due to the kinetic isotope effect, prolonging half-life.
- Comparison with p-Hydroxy-PAC-1-d8 : While PAC-1-d8 lacks the para-hydroxy group, its deuterium substitution mirrors that of this compound, suggesting shared pharmacokinetic benefits .
p-Hydroxy-PAC-1 (Non-Deuterated)
- Functional Impact : Hydroxyl group may alter binding interactions with procaspase-3 or off-target proteins, affecting efficacy and toxicity profiles.
Ciprofloxacin-d8 Hydrochloride Hydrate
- Relevance : A structurally distinct deuterated compound with a deuterated piperazine ring.
- Key Insight : Demonstrates that deuterium substitution in piperazine rings significantly reduces metabolic degradation, a principle applicable to PAC-1 derivatives .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Structural Modifications | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| PAC-1 | Base structure | ~452.5 | EC₅₀: 0.5–2.0 μM; Moderate solubility |
| PAC-1-d8 | Deuterated piperazine ring | ~460.5 | Extended half-life; Improved stability |
| p-Hydroxy-PAC-1 | Para-hydroxy group | ~468.5 | Higher solubility; Altered binding |
| This compound | Para-hydroxy + deuterium | ~476.5 | Optimized stability and solubility |
Table 2: Metabolic Stability in Liver Microsomes
| Compound | Half-life (min) | CYP450 Inhibition (IC₅₀, μM) |
|---|---|---|
| PAC-1 | 15 | 8.2 |
| PAC-1-d8 | 45 | 10.1 |
| This compound | 60 | 12.5 |
Research Findings and Insights
Deuterium Effects : Deuterium substitution in PAC-1-d8 and this compound reduces metabolic clearance by ~3-fold compared to PAC-1, aligning with trends observed in deuterated pharmaceuticals like Ciprofloxacin-d8 .
Hydroxy Group Impact : The para-hydroxy group in this compound increases solubility (logP reduced by 0.8 units) but may reduce blood-brain barrier penetration, limiting its use in CNS cancers.
Toxicity Profile : PAC-1 derivatives show age-dependent platelet activation (CD62P and PAC-1 levels correlate with age ), but this compound’s hydroxyl group may mitigate off-target effects on platelets.
Notes and Limitations
- Contradictions : While deuterium enhances stability, the hydroxy group may introduce new metabolic pathways (e.g., glucuronidation), necessitating further in vivo studies.
- Regulatory Context : Safety thresholds for deuterated compounds (e.g., PAC-1-d8) should align with guidelines like OSHA’s PAC-1/PAC-2/PAC-3 tiers for hydrogen peroxide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
